![molecular formula C28H19BrN2 B14000086 2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with biphenyl, bromophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromobiphenyl: Biphenyl is reacted with liquid bromine in the presence of a catalyst and dichloroethane as a solvent. Chlorine is introduced to the mixture, and the reaction is monitored until the desired conversion rate is achieved.
Coupling Reactions: The 4-bromobiphenyl is then coupled with other aromatic compounds using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromophenyl group allows for further functionalization through cross-coupling reactions like the Suzuki reaction.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while cross-coupling reactions can introduce various functional groups.
科学的研究の応用
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, including polymers and electronic components
作用機序
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Uniqueness
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
4-(4-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(22-9-5-2-6-10-22)30-28(31-27)24-13-11-21(12-14-24)20-7-3-1-4-8-20/h1-19H |
InChIキー |
VCMBRZKWXOEPML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


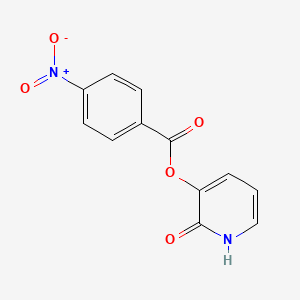

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)


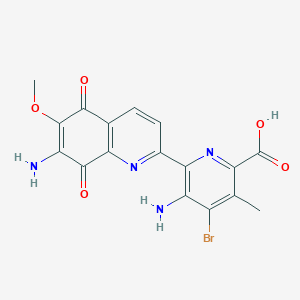
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
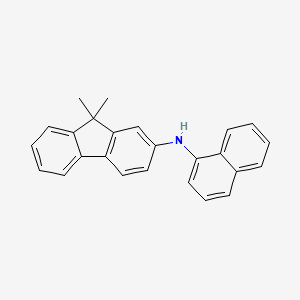
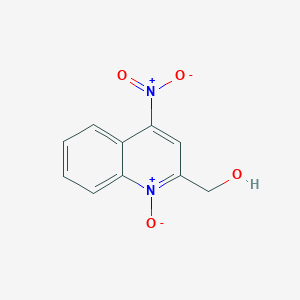
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

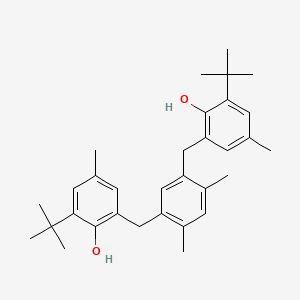
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
